molecular formula C10H11ClO3S B6145571 (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride CAS No. 1784843-92-0

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride

Cat. No.: B6145571
CAS No.: 1784843-92-0
M. Wt: 246.71 g/mol
InChI Key: LCWIFORZNSRHFL-UHFFFAOYSA-N
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Description

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride typically involves the reaction of (3,4-dihydro-1H-2-benzopyran-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3,4-dihydro-1H-2-benzopyran-6-yl)methanol+methanesulfonyl chloride(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride+HCl\text{(3,4-dihydro-1H-2-benzopyran-6-yl)methanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (3,4-dihydro-1H-2-benzopyran-6-yl)methanol+methanesulfonyl chloride→(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is used in various scientific research applications:

    Chemistry: As a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.

    Biology: In the study of enzyme inhibitors and as a probe for sulfonylation reactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of sulfonamide and sulfonate ester bonds.

Comparison with Similar Compounds

Similar Compounds

    (3,4-dihydro-1H-2-benzopyran-6-yl)methanol: The precursor to the sulfonyl chloride derivative.

    (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide: A derivative formed from the reaction with amines.

    (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonate: A derivative formed from the reaction with alcohols.

Uniqueness

The uniqueness of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride lies in its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

1784843-92-0

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-2-10-6-14-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2

InChI Key

LCWIFORZNSRHFL-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=C(C=C2)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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